1-[(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a quinazolinone core, a piperidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclohexyl Group: This step often involves the use of cyclohexyl halides in the presence of a base to form the desired cyclohexyl-substituted intermediate.
Attachment of the Piperidine Ring: This can be done through nucleophilic substitution reactions, where the piperidine ring is introduced to the quinazolinone core.
Final Acetylation: The final step involves the acetylation of the intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced quinazolinone derivatives.
Scientific Research Applications
1-[(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Pharmaceutical Research: The compound is investigated for its potential as a lead compound in drug development.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit key enzymes involved in disease pathways, leading to therapeutic effects.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.
Interacting with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure.
Piperidine Derivatives: Compounds containing the piperidine ring.
Cyclohexyl-Substituted Compounds: Compounds with a cyclohexyl group.
Uniqueness
1-[(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H32N4O6 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
1-[2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxoquinazolin-1-yl)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H32N4O6/c1-33-19-12-17-18(13-20(19)34-2)27(14-21(29)26-10-8-15(9-11-26)22(25)30)24(32)28(23(17)31)16-6-4-3-5-7-16/h12-13,15-16H,3-11,14H2,1-2H3,(H2,25,30) |
InChI Key |
GEDNPJCVUMKHAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)N3CCC(CC3)C(=O)N)C4CCCCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.